molecular formula C4H9N3OS B587718 (4R)-1,3-Thiazolidine-4-carbohydrazide CAS No. 156320-26-2

(4R)-1,3-Thiazolidine-4-carbohydrazide

Cat. No.: B587718
CAS No.: 156320-26-2
M. Wt: 147.196
InChI Key: BHNQYDGVMUREET-VKHMYHEASA-N
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Description

(4R)-1,3-Thiazolidine-4-carbohydrazide is a heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing sulfur and nitrogen) substituted at the 4-position with a carbohydrazide group. The stereochemistry at the 4-position (R-configuration) is critical for its biological and chemical properties. This compound is structurally related to thiazolidine-4-carboxylic acids, which are known for their roles in medicinal chemistry, particularly as intermediates in synthesizing antimicrobial, antitumor, and antioxidant agents .

Key structural features include:

  • Thiazolidine core: Provides rigidity and influences electronic properties.
  • Stereochemistry: The 4R configuration affects molecular interactions, as seen in derivatives like (4R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, where stereochemistry modulates solubility and bioactivity .

Properties

CAS No.

156320-26-2

Molecular Formula

C4H9N3OS

Molecular Weight

147.196

IUPAC Name

(4R)-1,3-thiazolidine-4-carbohydrazide

InChI

InChI=1S/C4H9N3OS/c5-7-4(8)3-1-9-2-6-3/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1

InChI Key

BHNQYDGVMUREET-VKHMYHEASA-N

SMILES

C1C(NCS1)C(=O)NN

Synonyms

4-Thiazolidinecarboxylicacid,hydrazide,(R)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Thiazolidine derivatives commonly use cyclocondensation (e.g., thiosemicarbazides with thioacetic acid ), while thiadiazoles and rhodanines require specialized reagents like isothiocyanates or nitrobenzaldehydes .
  • Functional Groups: The carbohydrazide group in the target compound distinguishes it from oxo- or thioxo-containing analogues (e.g., 4-thiazolidinones, rhodanines), which exhibit distinct reactivity in biological systems .

Spectroscopic and Physicochemical Properties

Table 2: Selected Spectral Data and pK Values
Compound Class ¹H NMR Shifts (ppm) ¹³C NMR Shifts (ppm) pK Values References
(4R)-Thiazolidine-4-carboxylic acids 3.1–4.2 (ring protons) 170–175 (COOH) 2.1–3.5 (carboxylic)
Thiosemicarbazides 7.5–8.5 (aromatic H) 150–160 (C=S) N/A
Rhodanine derivatives 7.8–8.3 (benzylidene H) 180–185 (C=O) N/A

Key Observations :

  • Acidity: Thiazolidine-4-carboxylic acids exhibit lower pK values (~2.1–3.5) compared to non-carboxylic derivatives, reflecting the electron-withdrawing effect of the COOH group .
  • Hydrogen Bonding : The carbohydrazide group in (4R)-1,3-Thiazolidine-4-carbohydrazide enables extensive hydrogen bonding, similar to 1,3-Thiazole-4-carbonitrile’s C–H⋯N interactions .

Key Observations :

  • Antimicrobial Potency : Thiadiazole derivatives (e.g., 1,2,3-Thiadiazole-4-carbohydrazide) show broad-spectrum activity due to their electrophilic C=S group , while (4R)-thiazolidine derivatives target specific bacterial enzymes .
  • Stereochemical Influence : The 4R configuration in thiazolidine-carboxylic acids enhances binding to chiral biological targets, as seen in derivatives like (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid .

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